1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone
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Overview
Description
1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone is a compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by bromination and subsequent reaction with pyrrolidine derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The bromine atom in the benzimidazole ring can be substituted with other nucleophiles under appropriate conditions.
Suzuki-Miyaura Coupling: This reaction can be used to form carbon-carbon bonds with the benzimidazole moiety.
Scientific Research Applications
1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application .
Comparison with Similar Compounds
1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone can be compared with other benzimidazole derivatives, such as:
Thiabendazole: Known for its anthelmintic activity.
Albendazole: Used as an antiparasitic agent.
Mebendazole: Another antiparasitic compound with a similar structure.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related conditions.
These compounds share the benzimidazole core but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound.
Properties
Molecular Formula |
C13H14BrN3O |
---|---|
Molecular Weight |
308.17 g/mol |
IUPAC Name |
1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C13H14BrN3O/c1-8(18)17-6-2-3-12(17)13-15-10-5-4-9(14)7-11(10)16-13/h4-5,7,12H,2-3,6H2,1H3,(H,15,16) |
InChI Key |
ZZPSZSRPIQLZMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)Br |
Origin of Product |
United States |
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